1-Boc-2-methylpiperidine
CAS No.: 126503-04-6
Cat. No.: VC2013022
Molecular Formula: C11H21NO2
Molecular Weight: 199.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 126503-04-6 |
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Molecular Formula | C11H21NO2 |
Molecular Weight | 199.29 g/mol |
IUPAC Name | tert-butyl 2-methylpiperidine-1-carboxylate |
Standard InChI | InChI=1S/C11H21NO2/c1-9-7-5-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3 |
Standard InChI Key | DHJKRRZIUOQEFW-UHFFFAOYSA-N |
SMILES | CC1CCCCN1C(=O)OC(C)(C)C |
Canonical SMILES | CC1CCCCN1C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
1-Boc-2-methylpiperidine features a six-membered piperidine heterocyclic ring with a methyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The presence of the methyl group at the 2-position creates a stereogenic center, resulting in two possible stereoisomers: (R)-1-Boc-2-methylpiperidine and (S)-1-Boc-2-methylpiperidine.
Physical and Chemical Properties
The compound possesses the following key properties:
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₁NO₂ |
Molecular Weight | 199.29 g/mol |
Physical State at 25°C | Colorless to pale yellow liquid |
Solubility | Readily soluble in common organic solvents (dichloromethane, chloroform, methanol) |
Stability | Stable under normal conditions; sensitive to strong acids |
Stereochemistry | Exists as (R) and (S) enantiomers, or as racemic mixture |
The Boc protecting group provides stability against bases and nucleophiles while remaining labile under acidic conditions, making it particularly useful in multistep synthesis where orthogonal protection strategies are required .
Synthetic Methods
Several methods have been developed for the synthesis of 1-Boc-2-methylpiperidine, with various approaches depending on the desired stereochemical outcome and synthetic context.
Asymmetric Synthesis via Dynamic Resolution
For the preparation of enantiomerically enriched 1-Boc-2-methylpiperidine, dynamic resolution methods have been developed. These approaches rely on the ability to selectively deprotonate N-Boc-piperidine at the α-position, followed by dynamic resolution of the resulting organolithium species.
Coldham and colleagues demonstrated that N-Boc-2-substituted piperidines can undergo highly selective kinetic resolution through asymmetric deprotonation . The process involves:
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Treatment of N-Boc-piperidine with strong bases (e.g., s-BuLi/TMEDA)
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Dynamic resolution using chiral ligands (e.g., (-)-sparteine or (+)-sparteine surrogate)
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Quenching with electrophiles to introduce functionality at the 2-position
This approach allows for the recovery of enantioenriched starting material with yields of 39-48% and enantiomeric ratios (ers) up to 97:3 .
Method | Starting Material | Key Reagents | Stereochemical Control | Yield Range |
---|---|---|---|---|
Direct N-Boc Protection | 2-methylpiperidine | Boc₂O, base | Retention of configuration | 75-95% |
Dynamic Resolution | N-Boc-piperidine | s-BuLi, chiral ligand, MeI | High enantioselectivity | 40-65% |
Pyridine Hydrogenation | Substituted pyridines | H₂, catalyst, Boc₂O | Variable diastereoselectivity | 50-80% |
Lithiation-Trapping | N-Boc-piperidine | s-BuLi/TMEDA, MeI | High diastereoselectivity | 60-85% |
Applications in Organic Synthesis
1-Boc-2-methylpiperidine serves as a versatile building block in organic synthesis due to its well-defined stereochemistry and potential for further functionalization.
Building Block for Complex Molecules
The compound acts as a valuable starting material for the synthesis of complex piperidine-containing structures. The Boc protecting group allows for selective reactions at other positions while protecting the nitrogen, making it particularly useful in multistep synthetic sequences .
Preparation of 2,2-Disubstituted Piperidines
Enantiomerically enriched 1-Boc-2-methylpiperidine can be further functionalized at the 2-position to create 2,2-disubstituted piperidines with high stereoselectivity. This approach is valuable for the synthesis of piperidine-based natural products and pharmaceutical compounds .
Research has shown that after kinetic resolution, the recovered enantioenriched N-Boc-2-arylpiperidines can be deprotonated with n-BuLi in THF at −78°C and quenched with electrophiles without loss of enantiopurity, providing highly enantioselective syntheses of 2,2-disubstituted piperidine products .
Fragment-Based Drug Discovery
The compound and its derivatives are utilized in the preparation of piperidine-based fragment libraries for fragment-based drug discovery (FBDD). The synthesis of 20 regio- and diastereoisomers of methyl-substituted pipecolinates has been reported for this purpose, demonstrating the value of these structures in creating diverse molecular scaffolds .
Construction of Diverse Piperidine Derivatives
Various transformations can be performed on 1-Boc-2-methylpiperidine to access diverse piperidine derivatives:
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Deprotonation and alkylation at the 2-position
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Functionalization at other positions of the ring
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Boc removal followed by N-functionalization
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Oxidation of the piperidine ring to introduce additional functionality
These transformations make 1-Boc-2-methylpiperidine a versatile starting point for the synthesis of complex molecules with specific stereochemical requirements .
Pharmaceutical and Medicinal Chemistry Applications
While specific information about the biological activity of 1-Boc-2-methylpiperidine itself is limited, the compound serves as a precursor to numerous biologically active molecules.
Precursor to Active Pharmaceutical Ingredients
Derivatives of 1-Boc-2-methylpiperidine have been explored in the development of various pharmaceutical compounds, including analgesics, anti-inflammatory drugs, and CNS agents . The piperidine ring is a privileged structure in medicinal chemistry, present in numerous marketed drugs.
Activity Type | Mechanism | Potential Applications |
---|---|---|
Antibiotic | Disruption of bacterial protein synthesis | Development of novel antibiotics |
Enzyme Inhibition | Inhibition of specific enzymes (e.g., ACE) | Cardiovascular disease treatment |
Analgesic | Interaction with pain receptors | Pain management |
Anti-inflammatory | Modulation of inflammatory pathways | Treatment of inflammatory conditions |
While these activities are observed in related compounds, specific studies on the biological activities of 1-Boc-2-methylpiperidine derivatives would be necessary to confirm these potential applications.
Spectroscopic Properties and Characterization
The characterization of 1-Boc-2-methylpiperidine relies on various spectroscopic techniques, which provide valuable information about its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy reveals characteristic signals for 1-Boc-2-methylpiperidine:
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Methyl group at 2-position: doublet at approximately δ 1.0-1.2 ppm
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tert-Butyl group: singlet at approximately δ 1.4-1.5 ppm
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Piperidine ring protons: complex multiplets between δ 1.5-4.0 ppm
¹³C NMR shows characteristic signals:
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Carbonyl carbon of the Boc group: approximately δ 155 ppm
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Quaternary carbon of the tert-butyl group: approximately δ 79 ppm
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Methyl carbon at 2-position: approximately δ 16-18 ppm
Mass Spectrometry
Mass spectrometry typically shows:
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Molecular ion peak corresponding to the molecular weight (M⁺)
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Characteristic fragmentation pattern, including loss of the tert-butyl group (M⁺-57) and loss of the entire Boc group (M⁺-100)
Infrared Spectroscopy
IR spectroscopy reveals:
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C=O stretching of the carbamate: approximately 1680-1700 cm⁻¹
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C-O stretching: approximately 1150-1250 cm⁻¹
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C-H stretching: 2850-3000 cm⁻¹
Comparison with Related Compounds
1-Boc-2-methylpiperidine belongs to a family of N-protected piperidine derivatives. Comparing it with related compounds provides insights into structure-activity relationships and synthetic utility.
Comparison with Other N-Boc-Piperidines
Table 3: Comparison of 1-Boc-2-methylpiperidine with Related Compounds
Effect of Stereochemistry
The stereochemistry at the 2-position significantly impacts the reactivity and utility of 1-Boc-2-methylpiperidine. The (R) and (S) enantiomers can exhibit different chemical reactivities and, when used in the synthesis of bioactive compounds, can lead to products with distinct biological properties.
Research has demonstrated that:
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(S)-1-Boc-2-methylpiperidine tends to undergo equatorial lithiation due to steric constraints
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(R)-1-Boc-2-methylpiperidine follows different deprotonation pathways
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These differences can be exploited for stereoselective synthesis
Hazard Type | Classification | Precautionary Measures |
---|---|---|
Flammability | Combustible liquid | Keep away from heat, sparks, open flames |
Skin Contact | May cause irritation | Wear protective gloves |
Eye Contact | May cause irritation | Wear eye protection |
Respiratory | May cause respiratory irritation | Use in well-ventilated area |
Recent Research and Future Directions
Recent research involving 1-Boc-2-methylpiperidine and related compounds has focused on expanding their synthetic applications and exploring new methodologies for their preparation and functionalization.
Advanced Synthetic Methodologies
Recent advances include:
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Development of catalytic methods for asymmetric synthesis
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Application of flow chemistry for more efficient preparation
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Investigation of new protecting group strategies for orthogonal protection
Future Research Directions
Potential areas for future research include:
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Development of more efficient synthetic routes to access specific stereoisomers
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Investigation of the biological activities of novel derivatives
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Application in the synthesis of complex natural products and pharmaceutical compounds
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Exploration of sustainable and environmentally friendly synthetic approaches
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